

Spectroscopic Profile of Pulvilloric Acid: A Technical Overview

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Compound of Interest

Compound Name: *Pulvilloric acid*

Cat. No.: B12767560

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. **Pulvilloric acid**, a quinone methide derivative, presents a unique scaffold of interest. This document provides a detailed guide to the spectroscopic data available for **Pulvilloric acid**, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While a complete dataset from the original structure elucidation is not readily available in publicly accessible databases, this guide synthesizes the known structural information and provides a framework for the expected spectroscopic characteristics. The foundational work on **Pulvilloric acid**'s structure was published in the Journal of the Chemical Society C: Organic in 1966.[1]

Chemical Structure

Pulvilloric acid is chemically known as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid. Its molecular formula is $C_{15}H_{18}O_5$. The presence of a quinone methide core, a carboxylic acid, a hydroxyl group, a chiral center, and an n-pentyl chain dictates its characteristic spectroscopic features.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **Pulvilloric acid** based on its known structure. It is important to note that the precise chemical shifts and fragmentation

patterns can vary based on experimental conditions.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H	6.0 - 7.5	s	-
Vinylic H	5.0 - 6.5	m	-
H-3	4.0 - 4.5	m	-
H-4	2.5 - 3.0	m	-
-CH ₂ - (pentyl)	1.2 - 1.7	m	-
-CH ₃ (pentyl)	0.8 - 1.0	t	~7
Phenolic OH	9.0 - 12.0	br s	-
Carboxylic OH	10.0 - 13.0	br s	-

Predicted data based on typical values for similar functional groups and structural motifs.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (quinone)	180 - 190
C=O (carboxylic acid)	170 - 180
Aromatic/Vinylic C	100 - 160
C-8 (C-OH)	150 - 160
C-6 (C=O)	180 - 190
C-3	70 - 80
C-4	30 - 40
Pentyl chain carbons	14 - 35

Predicted data based on typical values for similar functional groups and structural motifs.

Table 3: Mass Spectrometry (MS) Data

Ion	m/z (calculated)	Notes
[M] ⁺ •	278.1154	Molecular ion
[M-H ₂ O] ⁺ •	260.1048	Loss of water
[M-CO ₂] ⁺ •	234.1256	Decarboxylation
[M-C ₅ H ₁₁] ⁺ •	207.0603	Loss of pentyl radical

Calculated for the exact mass of C₁₅H₁₈O₅. Fragmentation patterns are predictive and would be confirmed by high-resolution mass spectrometry.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H (carboxylic acid)	2500-3300	Broad
O-H (phenol)	3200-3600	Broad
C-H (aromatic/vinylic)	3000-3100	Medium
C-H (aliphatic)	2850-2960	Medium-Strong
C=O (quinone)	1650-1680	Strong
C=O (carboxylic acid)	1700-1725	Strong
C=C (aromatic/vinylic)	1580-1650	Medium-Strong
C-O	1200-1300	Strong

Experimental Protocols

Detailed experimental protocols for the original characterization of **Pulvilloric acid** would be found in the primary literature from 1966.[\[1\]](#) For modern spectroscopic analysis, the following general methodologies would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A few milligrams of purified **Pulvilloric acid** would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full assignment of proton and carbon signals.

Mass Spectrometry (MS):

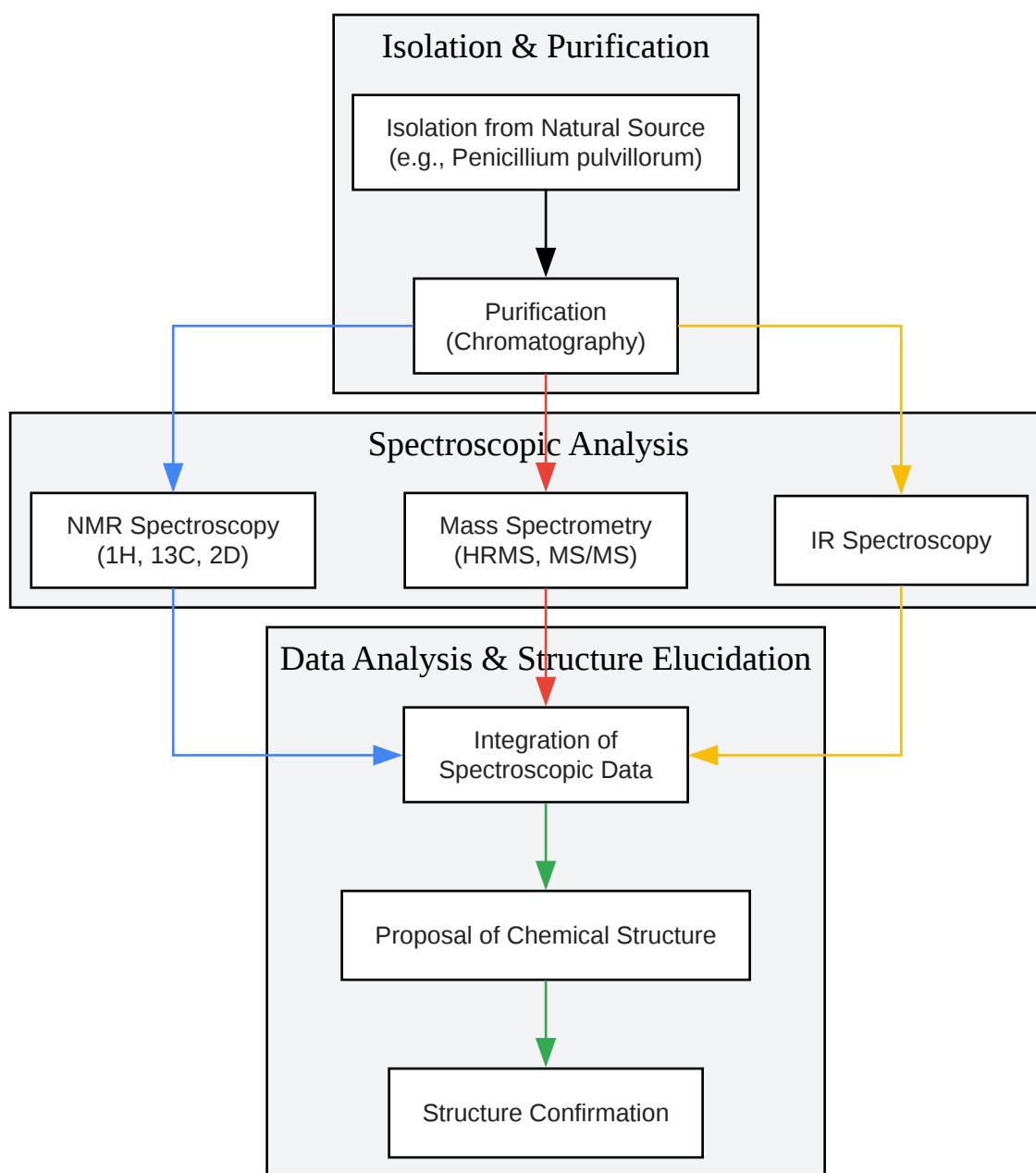
- Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods for generating ions of **Pulvilloric acid**. High-resolution mass spectrometry (HRMS) using an Orbitrap or time-of-flight (TOF) analyzer would provide accurate mass measurements for formula determination.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be performed to induce fragmentation and elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared.
- Data Acquisition: The IR spectrum would be recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a natural product like **Pulvilloric acid** is depicted in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of **Pulvilloric acid**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Pulvilloric acid** for professionals in the field. For definitive, quantitative data and detailed experimental procedures, consulting the original 1966 publication by McOmie, Turner, and Tute is recommended.

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References

- 1. The structure of pulvilloric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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